molecular formula C19H19ClN6O B3396362 (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1016398-07-4

(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B3396362
CAS No.: 1016398-07-4
M. Wt: 382.8 g/mol
InChI Key: TWDWOJXRVRRNLN-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound of significant interest in medicinal chemistry research, designed around two privileged pharmacophores. The molecule integrates a tetrazole ring system linked to a piperazine scaffold, a structural motif known to confer a wide range of biological activities . The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, which can enhance metabolic stability and improve pharmacokinetic properties in lead compounds. Piperazine rings are established as biologically active scaffolds in numerous therapeutic agents, contributing to potent effects including antimicrobial, antidepressant, anticonvulsant, and anti-inflammatory activities . This specific molecular architecture, featuring the tetrazole and piperazine units, is actively investigated for its potential as a calcium channel blocker . Such compounds hold research value for studying pathways involved in pain signaling, including neuropathic and inflammatory pain, as well as other neurological conditions . Furthermore, structural analogs containing the piperazine core have been explored as positive allosteric modulators of excitatory amino acid transporters (EAATs), which are essential for regulating glutamate levels in the central nervous system and preventing excitotoxicity . This compound serves as a versatile chemical tool for probing these and other biological mechanisms, supporting drug discovery efforts aimed at developing new therapeutic agents for CNS disorders.

Properties

IUPAC Name

(4-chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O/c20-16-8-6-15(7-9-16)19(27)25-12-10-24(11-13-25)14-18-21-22-23-26(18)17-4-2-1-3-5-17/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDWOJXRVRRNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with multiple receptors, suggesting that this compound may also interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds have shown inhibitory activity against influenza A, suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Biological Activity

The compound (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, often referred to as a tetrazole derivative, is of significant interest due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H21ClN6O\text{C}_{19}\text{H}_{21}\text{Cl}\text{N}_{6}\text{O}

This structure features a chlorophenyl group and a piperazine moiety linked to a tetrazole ring, which contributes to its biological properties.

Biological Activity Overview

The biological activities of the compound can be categorized into several key areas:

1. Anticancer Activity

Research has shown that tetrazole derivatives exhibit notable anticancer properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value of 23.30 ± 0.35 mM against human glioblastoma U251 cells, indicating potential effectiveness in cancer treatment .

2. Antimicrobial Properties

The antibacterial activity of tetrazole derivatives has been extensively studied. Compounds related to the target structure have shown effectiveness against a range of bacterial strains. For example, derivatives with piperazine rings have been associated with significant antibacterial activity, particularly against Gram-positive bacteria .

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Studies indicate that similar piperazine derivatives can act as inhibitors of acetylcholinesterase (AChE), an important target in treating Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in the brain, enhancing cognitive function.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFocusFindings
Study 1 Anticancer ActivityCompound exhibited IC50 values less than doxorubicin against various cancer cell lines, indicating strong cytotoxic potential .
Study 2 Antimicrobial ActivityDemonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Study 3 Enzyme InhibitionShowed promising results as an AChE inhibitor with potential implications for Alzheimer's treatment .

The biological activities of this compound are likely mediated through several mechanisms:

  • Cytotoxicity : The presence of the tetrazole ring may enhance interactions with cellular targets, leading to apoptosis in cancer cells.
  • Antibacterial Action : The chlorophenyl group may increase membrane permeability in bacteria, leading to cell lysis.
  • Enzyme Interaction : The piperazine moiety may facilitate binding to active sites on enzymes like AChE, inhibiting their function.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / Identifier Key Structural Features Biological Activity / Research Findings Reference ID
Target Compound : (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone - Piperazine core
- 4-Chlorophenyl methanone
- Tetrazole-phenylmethyl substituent
Limited direct data; inferred activity from analogs -
TRR469 (Pan et al., 2001) - Thiophen-3-yl methanone
- 4-Fluorophenyl and piperazine substituents
A1 adenosine receptor PAM; neuropathic pain inhibition
Compound 4 (Isostructural derivative) - Thiazole core
- 4-Chlorophenyl and fluorophenyl triazole substituents
Antiproliferative activity (synthesis focus)
1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}-1-piperazinyl)-2-(2-thienyl)ethanone - Thienyl ethanone
- Fluorophenyl tetrazole substituent
No direct activity data; structural similarity to TRR469
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone - Chloroethanone
- Unsubstituted phenylpiperazine
Antifungal, antitumor potential (broad piperazine activity)

Key Comparative Insights

(a) Impact of Tetrazole vs. Triazole Substitution
  • The target compound’s tetrazole group (vs. triazole in Compound 4 ) enhances metabolic stability due to tetrazole’s resistance to enzymatic degradation. However, triazole-containing analogs may exhibit stronger hydrogen-bonding interactions with targets, as seen in antifungal agents .
(b) Role of Halogen Substituents
  • The 4-chlorophenyl group in the target compound increases lipophilicity compared to 4-fluorophenyl derivatives (e.g., TRR469 ). Chlorine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.
(c) Piperazine Linker Modifications
  • Substituting the methanone linker (target compound) with ethanone (e.g., Compound in ) alters molecular flexibility and electronic distribution.
(d) Pharmacological Implications
  • TRR469, a piperazine-thiophene derivative, demonstrates A1 adenosine receptor PAM activity, suggesting that the target compound’s tetrazole-phenylmethyl group may similarly modulate receptor allosteric sites .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with condensation between 1-phenyl-1H-tetrazole-5-carbaldehyde and piperazine derivatives under reflux conditions. Key steps include:

  • Nucleophilic substitution to attach the tetrazole moiety to the piperazine ring .
  • Friedel-Crafts acylation to introduce the 4-chlorophenyl group .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by 1H^1H-/13C^{13}C-NMR and HRMS .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use X-ray crystallography to resolve bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; tetrazole-piperazine dihedral angle: ~76.7°) . Complement with:

  • Heteronuclear NMR (1H^1H, 13C^{13}C, 15N^{15}N) to confirm substituent positions and tautomerism .
  • FT-IR spectroscopy to identify carbonyl (C=O stretch: ~1680 cm1^{-1}) and tetrazole (C-N stretch: ~1350 cm1^{-1}) functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., carbonic anhydrase II or cyclooxygenase-2) due to structural analogs showing activity .

  • Use microplate readers to measure IC50_{50} values at 37°C in pH 7.4 buffer .
  • Validate results with positive controls (e.g., acetazolamide for carbonic anhydrase) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, PDB ID: 1FM6 for carbonic anhydrase) to assess interactions:

  • Key residues : Zn2+^{2+}-tetrazole coordination and hydrophobic interactions with 4-chlorophenyl .
  • Validate with MD simulations (GROMACS, 100 ns) to evaluate binding stability .

Q. What experimental designs mitigate contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Dose-response curves : Test 5–8 concentrations in triplicate to ensure reproducibility .
  • Cell line variability : Use ≥3 cell lines (e.g., HeLa, MCF-7) to confirm cytotoxicity mechanisms .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to resolve outliers .

Q. How does substituent variation impact structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with:

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the phenyl ring to enhance enzyme inhibition .
  • Bulkier groups on piperazine to study steric effects on receptor binding .
  • Compare logP (HPLC-derived) and IC50_{50} to establish SAR trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-chlorophenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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